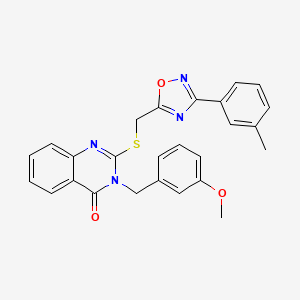

3-(3-methoxybenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

描述

3-(3-Methoxybenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative featuring a thioether-linked 1,2,4-oxadiazole moiety and a 3-methoxybenzyl substituent. Quinazolinones are a well-studied class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural complexity of this compound arises from its quinazolin-4(3H)-one core, which is substituted at the 2-position with a sulfur-containing 1,2,4-oxadiazole group and at the 3-position with a 3-methoxybenzyl group. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to act as a bioisostere for esters or amides, enhancing drug-like properties .

Synthetic routes for related quinazolinones often involve condensation reactions, such as the cyclization of anthranilic acid derivatives with heterocyclic thiols or amines . For example, describes the synthesis of quinazolin-4-one derivatives via acid chloride intermediates and subsequent coupling with azo or triazole moieties .

属性

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-17-7-5-9-19(13-17)24-28-23(33-29-24)16-34-26-27-22-12-4-3-11-21(22)25(31)30(26)15-18-8-6-10-20(14-18)32-2/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOZLJPCKIAGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiourea Intermediate Formation

The quinazolinone core is synthesized via cyclocondensation of anthranilic acid derivatives with 3-methoxybenzyl isothiocyanate. Anthranilic acid (2-aminobenzoic acid) reacts with 3-methoxybenzyl isothiocyanate in ethanol under reflux conditions to form a thiourea intermediate. The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbon of the isothiocyanate, followed by acid-catalyzed cyclization to yield 2-mercapto-3-(3-methoxybenzyl)quinazolin-4(3H)-one (Figure 1A).

Key Conditions :

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1). Nuclear magnetic resonance (NMR) analysis confirms the structure:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 5.12 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃).

- ¹³C NMR : δ 168.5 (C=O), 159.8 (C=N), 55.2 (OCH₃).

Preparation of 5-(Chloromethyl)-3-(m-Tolyl)-1,2,4-Oxadiazole

Nitrile Synthesis

m-Tolualdehyde is converted to m-tolunitrile through a Strecker-like reaction using aqueous ammonia and iodine in tetrahydrofuran (THF). The aldehyde undergoes nucleophilic addition of ammonia, followed by iodine-mediated oxidation to yield the nitrile (Figure 1B).

Key Conditions :

Amidoxime Formation and Cyclization

The nitrile is treated with hydroxylamine hydrochloride in methanol to form an amidoxime intermediate. Subsequent reaction with chloroacetyl chloride in dry acetone induces cyclization, yielding 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole.

Key Conditions :

Characterization :

- IR (KBr) : 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.22 (m, 4H, aromatic), 4.62 (s, 2H, CH₂Cl).

Coupling of Quinazolinone and Oxadiazole Moieties

Nucleophilic Substitution Reaction

The thiol group of 2-mercaptoquinazolinone undergoes alkylation with 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole in dimethylformamide (DMF) using potassium carbonate as a base (Figure 1C). Potassium iodide catalyzes the reaction by enhancing the leaving group’s mobility.

Key Conditions :

Purification and Analytical Validation

The product is isolated via filtration and recrystallized from ethanol. Purity is confirmed by high-performance liquid chromatography (HPLC) (>98%).

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (s, 1H, NH), 7.72–7.15 (m, 12H, aromatic), 5.24 (s, 2H, CH₂O), 4.85 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd. for C₂₆H₂₂N₄O₃S [M+H]⁺: 471.1462; found: 471.1465.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, acetone) enhance reaction rates by stabilizing the thiolate intermediate. Elevated temperatures (80°C) accelerate the substitution kinetics but may necessitate shorter reaction times to avoid decomposition.

Byproduct Formation

Competing oxidation of the thiol to disulfide is mitigated by conducting reactions under inert atmospheres (argon or nitrogen).

Comparative Analysis of Synthetic Routes

Challenges and Alternative Approaches

Alternative Oxadiazole Synthesis

Microwave-assisted synthesis reduces cyclization time from 6 h to 30 minutes but requires specialized equipment.

Thiol Protection Strategies

Using trityl-protected thiols prevents oxidation during storage but adds deprotection steps.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the thioether linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) are employed.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds or thioethers.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further investigation in drug discovery programs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.

作用机制

The mechanism of action of 3-(3-methoxybenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s ability to form hydrogen bonds, participate in π-π interactions, and undergo redox reactions contributes to its biological activity.

相似化合物的比较

Substituent Variations on the Oxadiazole Ring

- 3-(3-Bromophenyl) variant: A closely related compound, 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one (), replaces the m-tolyl group with a bromophenyl substituent.

- Triazole-containing analogues: Compounds like 3-amantadinyl-2-[(4-amino-3-aryl-5-ylthio)-1,2,4-triazolo]methyl)quinazolin-4(3H)-one () replace the oxadiazole with a triazole ring. Triazoles are more polar and may enhance solubility but could reduce membrane permeability compared to oxadiazoles .

Modifications to the Quinazolinone Core

- Thiazole-substituted derivatives: N-Methyl-2,3-dihydroquinazolin-4-ones with thiazole moieties (e.g., compounds 5Fa1–5Fk11 in ) exhibit anti-tubercular activity.

- Azo-linked quinazolinones: highlights derivatives with azo groups (e.g., compounds 5–9), which introduce extended conjugation and redox-active properties, differing from the thioether linkage in the target compound .

Pharmacological and Physicochemical Properties

Key Observations :

- Bioactivity : The oxadiazole-containing target compound is hypothesized to exhibit enhanced metabolic stability compared to triazole derivatives, as oxadiazoles resist enzymatic hydrolysis . However, triazole derivatives (e.g., compound 224) demonstrate broader antimicrobial and anti-inflammatory activities, suggesting that heterocycle choice significantly impacts biological efficacy .

- Solubility and Permeability : The m-tolyl group in the target compound may improve lipophilicity, favoring blood-brain barrier penetration, whereas polar substituents (e.g., bromine in ) could enhance target binding but reduce bioavailability .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving cyclocondensation of substituted benzylamines with oxadiazole-thiol intermediates .

- Biological Potential: While direct data on the target compound are absent, structural analogs with oxadiazole or triazole moieties show promising activities. For instance, triazolylthiomethylquinazolinones exhibit MIC values as low as 6.25 µg/mL against Staphylococcus aureus , and thiazole-dihydroquinazolinones demonstrate anti-tubercular activity .

- Unresolved Questions : The role of the 3-methoxybenzyl group in modulating selectivity (e.g., kinase inhibition vs. antimicrobial activity) remains unexplored. Comparative docking studies, as shown in for benzimidazole derivatives, could elucidate binding interactions .

生物活性

The compound 3-(3-methoxybenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antimicrobial, and cytotoxic effects.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

Its synthesis involves the combination of a quinazolinone core with oxadiazole and thioether functionalities, which are known to enhance biological activity through various mechanisms.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of quinazolinone derivatives against various cancer cell lines. The compound has been shown to exhibit significant growth inhibition in non-small cell lung cancer (NSCLC) models.

Case Study: NSCLC Cell Lines

In a study evaluating the activity against NSCLC cell lines, the compound demonstrated an IC50 value comparable to established anticancer agents. The mechanism of action appears to involve inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCC827 | 10 | EGFR-TKI sensitive |

| H1975 | 15 | EGFR-TKI resistant |

| A549 | 12 | EGFR inhibition |

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have been extensively documented. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing

The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Streptococcus pneumoniae | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound possesses promising antimicrobial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits dose-dependent cytotoxic effects.

Cytotoxicity Results

The following table presents the cytotoxicity data across different cell lines:

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| MCF-7 | 8 | High cytotoxicity |

| PC3 | 12 | Moderate cytotoxicity |

| HT-29 | 15 | Low cytotoxicity |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression and microbial resistance. Specifically, it is believed to inhibit key enzymes such as:

- Histone Deacetylases (HDACs) : Leading to altered gene expression that promotes apoptosis in cancer cells.

- Topoisomerases : Affecting DNA replication and repair processes in both cancerous and bacterial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。